Retagliptin

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

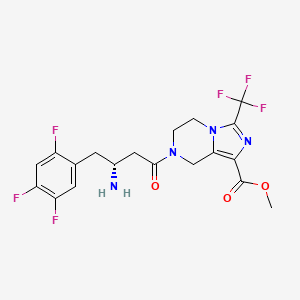

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIAMRXFUJLYEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174122-54-3 | |

| Record name | Retagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RETAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Retagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for Retagliptin phosphate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document details the synthesis of key intermediates, their subsequent coupling, and the final phosphorylation to yield the active pharmaceutical ingredient. Experimental protocols, quantitative data, and process visualizations are included to offer a thorough resource for researchers and professionals in the field of drug development.

Overview of the Synthetic Strategy

The synthesis of this compound phosphate can be conceptually divided into three main stages:

-

Synthesis of the β-amino acid intermediate: The preparation of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

-

Synthesis of the heterocyclic intermediate: The construction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

-

Coupling and Phosphorylation: The amide coupling of the two key intermediates followed by the formation of the phosphate salt.

The overall synthetic pathway is depicted in the diagram below.

Synthesis of Key Intermediates

Synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Intermediate A)

The synthesis of the chiral β-amino acid is a critical step that establishes the stereochemistry of the final molecule. One common approach involves an asymmetric enzymatic reduction.

Experimental Protocol:

A plausible synthesis involves the conversion of 2,4,5-trifluorophenylacetic acid to a β-keto ester, followed by an asymmetric transamination reaction catalyzed by a transaminase enzyme to introduce the chiral amine group. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Quantitative Data:

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,4,5-Trifluorophenylacetic acid, Malonic acid half-thioester | Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 20-25 | 2-4 | - | - |

| 2 | β-keto thioester from Step 1 | Transaminase, Pyridoxal 5'-phosphate (PLP) | Aqueous buffer/Organic co-solvent | 30-40 | 24-48 | >90 | >99 (ee) |

| 3 | Chiral β-amino ester from Step 2 | Lithium hydroxide (LiOH) | THF/Water | 20-25 | 12-16 | ~95 | >99 |

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate B)

The heterocyclic core of this compound is constructed through a multi-step sequence starting from hydrazine and a trifluoroacetic acid derivative.

Experimental Protocol:

-

Hydrazide Formation: Trifluoroacetic acid is reacted with hydrazine to form trifluoroacetyl hydrazide.

-

Cyclization: The hydrazide is then reacted with a suitable C2 synthon, such as chloroacetyl chloride, followed by cyclization with a dehydrating agent (e.g., POCl₃) to form a triazole ring.

-

Piperazine Ring Formation: The triazole intermediate is reacted with an excess of ethylenediamine to form the fused piperazine ring.

-

Final Cyclization and Deprotection: The intermediate undergoes a final cyclization and any protecting groups are removed to yield the desired product.

Quantitative Data:

| Step | Key Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trifluoroacetic acid, Hydrazine | - | - | 0-10 | 1-2 | High |

| 2 | Trifluoroacetyl hydrazide, Chloroacetyl chloride | POCl₃ | Toluene | 80-110 | 4-6 | 70-80 |

| 3 | Triazole intermediate, Ethylenediamine | - | Methanol | 60-70 | 8-12 | 60-70 |

| 4 | Piperazine ring intermediate | Acid/Base | Ethanol | Reflux | 2-4 | >90 |

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

Coupling of Intermediates and Formation of this compound Phosphate

The final stages of the synthesis involve the coupling of the two key intermediates and the subsequent formation of the phosphate salt.

Experimental Protocol:

-

Amide Coupling: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Intermediate A) is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate B) using a peptide coupling agent. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection (if necessary): If the amino group of Intermediate A was protected (e.g., with a Boc group), it is deprotected, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Salt Formation: The resulting this compound free base is then treated with phosphoric acid in a suitable solvent system (e.g., isopropanol/water) to precipitate this compound phosphate. The crystalline solid is then isolated by filtration and dried.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Coupling | Intermediate A, Intermediate B | EDC, HOBt, DIPEA | DCM or DMF | 0 to 25 | 12-24 | 85-95 | >98 |

| Deprotection | Boc-Retagliptin | TFA or HCl | DCM or Dioxane | 0 to 25 | 1-4 | >95 | >99 |

| Salt Formation | This compound Free Base | Phosphoric Acid | Isopropanol/Water | 60-80 then cool | 4-8 | 90-98 | >99.5 |

Note: The data presented in the table is representative and may vary based on specific reaction conditions and scale.

Conclusion

The synthesis of this compound phosphate is a multi-step process that requires careful control of stereochemistry and reaction conditions. The key steps involve the efficient synthesis of a chiral β-amino acid and a complex heterocyclic moiety, followed by their robust coupling and final salt formation. The methodologies outlined in this guide, drawing from established synthetic principles and analogous procedures for similar DPP-4 inhibitors, provide a solid foundation for the development and optimization of the manufacturing process for this important antidiabetic agent. Further research and process development may focus on improving yields, reducing the number of steps, and employing greener chemical processes.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Retagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[1][2][3] By blocking the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[4] This guide provides a detailed examination of the molecular structure and critical stereochemical features of this compound.

Molecular Structure

This compound is a complex organic molecule with the systematic IUPAC name methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.[5] Its molecular structure is characterized by a trifluoromethyl-substituted imidazopyrazine core linked to a butanoyl side chain, which incorporates a trifluorophenyl group and a chiral amine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈F₆N₄O₃ | [5] |

| Molecular Weight | 464.36 g/mol | [5] |

| IUPAC Name | methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | [5] |

| CAS Number | 1174122-54-3 | [5] |

Stereochemistry

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. This compound possesses a single chiral center at the C3 position of the butanoyl side chain. The therapeutically active form of this compound is the (R)-enantiomer.[5] The absolute configuration of this stereocenter is crucial for its potent and selective inhibition of the DPP-4 enzyme.

Experimental Determination of Stereochemistry

While specific experimental protocols for the stereochemical determination of this compound are not publicly available, the absolute configuration of such chiral molecules is typically established through a combination of stereoselective synthesis and analytical techniques.

Asymmetric Synthesis

The (R)-configuration of the chiral amine in this compound is likely established during its synthesis using chiral catalysts or chiral pool starting materials.[6] For instance, the key intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, can be synthesized via asymmetric hydrogenation of a prochiral enamine or through stereoselective enzymatic reactions.[2][7] These methods ensure the preferential formation of the desired (R)-enantiomer.

Chiral Resolution

Alternatively, if a racemic mixture of the amine intermediate is synthesized, chiral resolution techniques can be employed to separate the enantiomers.[8] This can be achieved by:

-

Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts which can be separated by crystallization.[8][9]

-

Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support.[]

Analytical Confirmation

Once the enantiomerically pure compound is obtained, its absolute configuration is typically confirmed using analytical methods such as:

-

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, directly revealing the absolute stereochemistry.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine absolute configuration, it can be used to confirm the relative stereochemistry and diastereomeric purity, often with the use of chiral shift reagents or by comparing spectra to known standards.[12][13]

Signaling Pathway of DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is a key regulator of incretin hormone levels. The signaling pathway is as follows:

-

Food Intake: Ingestion of food stimulates the release of incretin hormones, primarily GLP-1 and GIP, from enteroendocrine cells in the gut.

-

Incretin Action: GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, leading to increased intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin synthesis and secretion. GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion.

-

DPP-4 Inactivation: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP.

-

This compound Inhibition: this compound binds to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.

-

Prolonged Incretin Effect: By inhibiting DPP-4, this compound prolongs the activity of incretin hormones, leading to sustained insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DPP-4, based on commercially available assay kits.[14][15][16][17]

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in assay buffer to test a range of concentrations.

-

Prepare working solutions of DPP-4 enzyme and the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the following:

-

Test wells: DPP-4 enzyme solution and this compound solution at various concentrations.

-

Positive control wells: DPP-4 enzyme solution and a known DPP-4 inhibitor (e.g., Sitagliptin).

-

Negative control wells: DPP-4 enzyme solution and assay buffer (no inhibitor).

-

Blank wells: Assay buffer only (no enzyme or inhibitor).

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of DPP-4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and stereochemistry of this compound. The (R)-configuration of its single chiral center is a critical determinant of its potent and selective inhibitory activity against the DPP-4 enzyme. While specific experimental protocols for the stereochemical determination of this compound are not publicly available, this guide has outlined the likely methodologies based on established practices in medicinal chemistry. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the mechanism of action and analytical procedures relevant to this important antidiabetic agent. This information serves as a valuable resource for researchers and professionals involved in the development and study of DPP-4 inhibitors.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]

- 7. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. CN102363599A - Chiral resolution method of sitagliptin intermediate - Google Patents [patents.google.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 16. content.abcam.com [content.abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Retagliptin's Engagement with DPP-4: An In-depth Technical Examination of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Approved in China for the treatment of type 2 diabetes mellitus, it represents a significant therapeutic option for glycemic control.[3][4] The primary mechanism of action for this compound, like other gliptins, is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] The subsequent increase in active incretin levels leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby lowering blood glucose levels.[1][4]

This technical guide provides a detailed overview of the binding affinity and kinetics of DPP-4 inhibitors, with a focus on the methodologies used to characterize these interactions. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this document will leverage data from other well-characterized DPP-4 inhibitors to provide a comprehensive understanding of the topic. The experimental protocols and signaling pathways described are broadly applicable to the study of this compound and other compounds in this class.

Data Presentation: DPP-4 Binding Affinity and Kinetics of Select Inhibitors

Table 1: DPP-4 Binding Affinity of Select Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) | EC50 (nM) |

| Sitagliptin | 16.0 - 19 | 1.3 - 15.6 | - |

| Saxagliptin | - | 1.3 | - |

| Vildagliptin | 62 | - | - |

| Alogliptin | <10 | - | - |

| Linagliptin | 1 | - | - |

| Trelagliptin | 1.3 - 5.4 | - | - |

Note: IC50, Ki, and EC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source, temperature). The data presented here is a compilation from various sources for comparative purposes.

Table 2: DPP-4 Binding Kinetics of Select Inhibitors (at 37°C)

| Inhibitor | Association Rate (kon) (10^5 M⁻¹s⁻¹) | Dissociation Rate (koff) (10⁻⁵ s⁻¹) | Residence Time (t1/2) (min) |

| Sitagliptin | >100 | >580 | < 2 |

| Saxagliptin | 4.6 ± 0.6 | 23 ± 1 | 50 |

| Vildagliptin | 1.2 ± 0.2 | 330 ± 30 | 3.5 |

| Trelagliptin | - | - | ~30 |

Note: Longer residence times are often associated with a more sustained pharmacodynamic effect.[6][7]

Experimental Protocols

The determination of DPP-4 binding affinity and kinetics relies on robust in vitro assays. The following are detailed methodologies for commonly employed experiments.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Test compound (e.g., this compound) and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a kinetic read mode.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing data on association (kon) and dissociation (koff) rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., DPP-4) is immobilized on the chip, and the other (e.g., the inhibitor) is flowed over the surface. The binding and dissociation events cause changes in the refractive index, which are recorded in a sensorgram.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human DPP-4 enzyme

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (inhibitor)

-

Regeneration solution (to remove bound inhibitor from the chip surface)

Procedure:

-

Immobilize the DPP-4 enzyme onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the immobilized DPP-4 surface and monitor the binding response in real-time (association phase).

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the enzyme (dissociation phase).

-

After each cycle, regenerate the sensor surface using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff/kon. The residence time (t1/2) can be calculated as ln(2)/koff.

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Logical Relationship of Binding Kinetics

Caption: Relationship between key binding kinetic parameters.

Conclusion

This compound is a valuable therapeutic agent for the management of type 2 diabetes, functioning through the well-established mechanism of DPP-4 inhibition. While specific, publicly available quantitative data on its binding affinity and kinetics are currently limited, the experimental protocols and comparative data for other gliptins provided in this guide offer a robust framework for its characterization. The fluorometric inhibition assay and surface plasmon resonance are key techniques for determining crucial parameters such as IC50, kon, and koff. A thorough understanding of these parameters is vital for drug development professionals to predict the pharmacodynamic profile and clinical efficacy of DPP-4 inhibitors like this compound. Further research and publication of specific binding data for this compound will be invaluable to the scientific community.

References

- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]

- 5. What is this compound Phosphate used for? [synapse.patsnap.com]

- 6. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Retagliptin and Other Gliptins in Rodents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed preclinical pharmacokinetic and bioavailability data specifically for Retagliptin in rodent models is limited. This guide provides a comprehensive overview of the known information on this compound, supplemented with representative data from other dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) in rodents to illustrate the expected pharmacokinetic profile and standard experimental methodologies for this class of compounds.

Introduction to this compound and DPP-4 Inhibition

This compound (brand name undisclosed), developed by Jiangsu Hengrui Pharmaceuticals, is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. It has been approved in China for the treatment of type 2 diabetes mellitus. Like other drugs in its class, this compound functions by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1]

Preclinical studies in animal models are a cornerstone of drug development, providing essential data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the typical pharmacokinetic and bioavailability characteristics of DPP-4 inhibitors in commonly used rodent models, such as rats and mice, to provide a framework for understanding the likely preclinical profile of this compound.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Pharmacokinetics of DPP-4 Inhibitors in Rodents

Pharmacokinetic studies in rodents are crucial for determining the dose and frequency of administration for further preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters for several DPP-4 inhibitors in rats, providing a comparative context for what might be expected for this compound.

Pharmacokinetic Parameters in Rats

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Anagliptin | Trelagliptin |

| Dose (mg/kg) | Oral | Oral | Oral | Oral (10) | Oral |

| Cmax (ng/mL) | - | - | - | - | - |

| Tmax (h) | - | 0.5 - 1.5 | - | - | - |

| AUC (ng*h/mL) | - | - | - | - | - |

| t1/2 (h) | ~2 | 0.57 - 8.8 | 2.1 - 4.4 | - | - |

| Bioavailability (%) | High | 45 - 100 | 50 - 75 | 38.1 - 85.5 | - |

| Clearance (mL/min/kg) | 40 - 48 | ~48.3 | 115 | - | - |

| Volume of Distribution (L/kg) | 7 - 9 | 8.6 | 1.3 - 5.2 | - | - |

| Data compiled from multiple sources. Note that experimental conditions may vary between studies. |

Bioavailability of DPP-4 Inhibitors in Rodents

Oral bioavailability is a critical parameter for orally administered drugs like this compound. For the gliptin class, bioavailability in rodents is generally moderate to high.

Factors Influencing Bioavailability

Several factors can influence the oral bioavailability of DPP-4 inhibitors in rodents:

-

Absorption: Most gliptins are well-absorbed from the gastrointestinal tract.

-

First-Pass Metabolism: The extent of metabolism in the gut wall and liver before reaching systemic circulation can significantly impact bioavailability.

-

P-glycoprotein (P-gp) Efflux: Some gliptins are substrates of P-gp, an efflux transporter that can limit absorption. For instance, Anagliptin absorption in rats appears to be limited by P-gp.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable pharmacokinetic data. Below are typical methodologies employed in rodent pharmacokinetic studies for small molecule inhibitors like this compound.

Animal Models

-

Species: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are commonly used.

-

Health Status: Animals are typically healthy, of a specific age and weight range, and are acclimated to the laboratory environment before the study.

-

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

Dosing and Sample Collection

-

Administration: For oral bioavailability studies, the compound is typically administered via oral gavage. For intravenous administration, it is usually given as a bolus injection into a tail vein.

-

Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via cannulation of the jugular vein or carotid artery.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

Validation: The analytical method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

While specific preclinical data for this compound in rodents is not extensively published, the well-established pharmacokinetic profiles of other DPP-4 inhibitors provide a strong basis for understanding its likely behavior. It is anticipated that this compound, like other gliptins, exhibits good oral absorption and bioavailability in rodent models. The experimental protocols outlined in this guide represent the standard approach for evaluating the ADME properties of such compounds in a preclinical setting. Further research and publications from the manufacturer will be necessary to fully elucidate the specific pharmacokinetic and bioavailability profile of this compound in rodents.

References

In Vivo Pharmacodynamics of Retagliptin Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Retagliptin phosphate, a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound phosphate is indicated for improving glycemic control in adult patients with type 2 diabetes mellitus (T2DM). This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

Core Mechanism of Action: DPP-4 Inhibition

This compound phosphate exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound phosphate increases the circulating levels of active GLP-1 and GIP.[2]

This elevation of active incretin hormones leads to several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that promotes hepatic glucose production. This effect also occurs in a glucose-dependent manner.

-

Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food empties from the stomach, which helps to reduce the magnitude of postprandial glucose excursions.

-

Promotion of Satiety: By acting on centers in the brain, GLP-1 can also help to promote feelings of fullness, potentially leading to reduced food intake.

The following diagram illustrates the signaling pathway of this compound phosphate.

Preclinical In Vivo Pharmacodynamics

While specific quantitative preclinical data for this compound phosphate is not extensively published, the general pharmacodynamic profile of DPP-4 inhibitors has been well-characterized in various animal models of type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats and db/db mice.

DPP-4 Inhibition in Animal Models

Studies with other DPP-4 inhibitors have demonstrated a dose-dependent inhibition of plasma DPP-4 activity. For instance, in animal models, oral administration of DPP-4 inhibitors typically leads to a rapid and sustained inhibition of DPP-4 activity, often exceeding 80% for a significant portion of the dosing interval. This level of inhibition is generally considered necessary for a clinically meaningful effect on incretin levels and glycemic control.

Effects on Incretin Hormones and Glycemic Control in Animal Models

The inhibition of DPP-4 leads to a significant increase in the plasma concentrations of active GLP-1 and GIP. In preclinical studies with various DPP-4 inhibitors, a 2- to 3-fold increase in active GLP-1 levels is commonly observed following an oral glucose challenge. This enhancement of incretin levels translates to improved glucose tolerance, as demonstrated in oral glucose tolerance tests (OGTTs). In these tests, DPP-4 inhibitor-treated animals exhibit a significant reduction in postprandial glucose excursions compared to vehicle-treated controls.

The following table summarizes the expected pharmacodynamic effects of this compound phosphate in preclinical models based on the known properties of the DPP-4 inhibitor class.

| Parameter | Expected Effect in Animal Models | Animal Model Examples |

| Plasma DPP-4 Activity | Dose-dependent inhibition, with higher doses leading to >80% inhibition. | Zucker Diabetic Fatty (ZDF) rats, db/db mice |

| Active GLP-1 Levels | 2- to 3-fold increase following an oral glucose challenge. | C57BL/6 mice, Wistar rats |

| Active GIP Levels | Significant increase following an oral glucose challenge. | C57BL/6 mice, Wistar rats |

| Insulin Secretion | Enhanced glucose-dependent insulin secretion. | Isolated perfused pancreas from rats |

| Glucagon Secretion | Suppression of glucagon secretion in response to hyperglycemia. | In vivo studies in diabetic rodent models |

| Oral Glucose Tolerance | Improved glucose tolerance with reduced postprandial glucose excursions. | ZDF rats, db/db mice, high-fat diet-induced obese mice |

| Fasting Blood Glucose | Reduction in fasting blood glucose levels with chronic treatment. | db/db mice |

| HbA1c | Reduction in HbA1c levels with long-term treatment. | ZDF rats |

Clinical In Vivo Pharmacodynamics

Clinical trials in humans have confirmed the efficacy and pharmacodynamic profile of this compound phosphate in patients with type 2 diabetes.

DPP-4 Inhibition in Humans

Similar to other DPP-4 inhibitors, this compound is expected to achieve a high degree of DPP-4 inhibition at its clinical dose. For many approved DPP-4 inhibitors, a once-daily dose leads to over 80% inhibition of plasma DPP-4 activity for a 24-hour period, which is considered sufficient for a robust therapeutic effect.

Effects on Incretin Hormones and Glycemic Control in Humans

Clinical studies have demonstrated that this compound phosphate significantly improves glycemic control in patients with T2DM.

A Phase III, multicenter, randomized, double-blind, placebo-controlled trial in Chinese patients with T2DM inadequately controlled with metformin showed that this compound 100 mg once daily (QD) resulted in a least squares mean change in HbA1c from baseline of -0.82% compared to placebo at week 16.[3] This study also reported that this compound 100 mg QD lowered both fasting plasma glucose and 2-hour postprandial plasma glucose levels.[3]

Another Phase III clinical trial highlighted that this compound phosphate tablets can significantly reduce HbA1c levels by 1.13% and decrease postprandial blood sugar by 2.69 mmol/L. When used in combination with metformin (50mg BID), it can further reduce HbA1c by 1.18% and postprandial blood sugar by 2.71 mmol/L.

The following table summarizes the key clinical pharmacodynamic effects of this compound phosphate.

| Parameter | Clinical Finding | Study Population |

| HbA1c Reduction | -0.82% vs. placebo (as add-on to metformin) | Chinese patients with T2DM |

| -1.13% (monotherapy) | Patients with T2DM | |

| -1.18% (in combination with metformin) | Patients with T2DM | |

| Postprandial Glucose | Reduction of 2.69 mmol/L (monotherapy) | Patients with T2DM |

| Reduction of 2.71 mmol/L (in combination with metformin) | Patients with T2DM | |

| Fasting Plasma Glucose | Significant reduction compared to placebo | Chinese patients with T2DM |

Experimental Protocols

This section details the methodologies for key in vivo experiments used to characterize the pharmacodynamics of DPP-4 inhibitors like this compound phosphate.

In Vivo DPP-4 Activity Assay

Objective: To measure the inhibition of plasma DPP-4 activity following the administration of a DPP-4 inhibitor.

Protocol:

-

Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.

-

Drug Administration: The DPP-4 inhibitor is administered orally via gavage at various doses. A vehicle control group receives the vehicle solution.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

DPP-4 Activity Measurement: A fluorometric or colorimetric assay is used. A common method involves a substrate like Gly-Pro-7-amido-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA). The cleavage of the substrate by DPP-4 releases a fluorescent or colored product, which is quantified using a plate reader.

-

Data Analysis: The percentage of DPP-4 inhibition is calculated by comparing the activity in the drug-treated groups to the vehicle-treated group at each time point.

The following diagram outlines the experimental workflow for an in vivo DPP-4 activity assay.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance.

Protocol:

-

Animal Model: Diabetic animal models like db/db mice or high-fat diet-induced obese mice are often used.

-

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

-

Drug Administration: The DPP-4 inhibitor or vehicle is administered orally 30-60 minutes before the glucose challenge.

-

Baseline Blood Sample: A baseline blood sample (t=0) is taken from the tail vein to measure blood glucose.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Post-Challenge Blood Sampling: Blood samples are collected at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

-

Data Analysis: The blood glucose concentration is plotted against time. The area under the curve (AUC) for glucose is calculated and compared between the drug-treated and vehicle-treated groups.

The following diagram illustrates the workflow for an oral glucose tolerance test.

Measurement of Active GLP-1 and GIP Levels

Objective: To quantify the levels of active incretin hormones in plasma following treatment with a DPP-4 inhibitor.

Protocol:

-

Animal Model and Dosing: Similar to the OGTT protocol, animals are fasted and treated with the DPP-4 inhibitor or vehicle.

-

Blood Sampling: Blood samples are collected at baseline and at various time points after a glucose or meal challenge. It is crucial to collect blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and other protease inhibitors to prevent ex vivo degradation of the active hormones.

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C.

-

Hormone Measurement: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42) are used to quantify their concentrations in plasma.

-

Data Analysis: The concentrations of active GLP-1 and GIP are compared between the drug-treated and vehicle-treated groups at each time point. The AUC for each hormone can also be calculated.

Conclusion

This compound phosphate is a potent and selective DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes by enhancing the incretin system. Its mechanism of action, involving the glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion, has been well-established for the DPP-4 inhibitor class. Clinical data for this compound phosphate confirm its efficacy in reducing HbA1c, fasting plasma glucose, and postprandial glucose excursions. The experimental protocols detailed in this guide provide a framework for the continued investigation of the in vivo pharmacodynamics of this compound phosphate and other DPP-4 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Retagliptin: Target Engagement and Downstream Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin (SP2086) is an orally active, selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] As a member of the "gliptin" class of antihyperglycemic agents, its therapeutic action is derived from the potentiation of the endogenous incretin system.[2][3] By preventing the degradation of key incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3] This guide provides a detailed examination of the molecular target engagement of this compound, the subsequent downstream signaling cascades, and the key experimental methodologies used to characterize its activity.

Primary Target Engagement: Dipeptidyl Peptidase-4 (DPP-4)

The primary molecular target of this compound is Dipeptidyl Peptidase-4, a transmembrane glycoprotein that functions as a serine protease.[4] DPP-4 is ubiquitously expressed on the surface of various cell types and also circulates in a soluble form in plasma. Its key enzymatic function in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP.[3] DPP-4 achieves this by cleaving the N-terminal dipeptide from these hormones, specifically targeting those with a proline or alanine residue at the penultimate position.[4] This cleavage renders the incretins inactive, truncating their biological half-life to a mere 1-2 minutes.[3]

This compound functions as a competitive and selective inhibitor of DPP-4.[1][3] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP. This inhibition leads to a two- to three-fold increase in the plasma concentrations of the active forms of these hormones, thereby amplifying their natural glucose-lowering effects.[3]

Quantitative Analysis of Target Inhibition

While specific public data on the half-maximal inhibitory concentration (IC50) for this compound is limited, the potency of DPP-4 inhibitors is a critical measure of their efficacy. The following table provides IC50 values for other widely studied gliptins to offer a comparative context for target engagement within this drug class.

| DPP-4 Inhibitor | IC50 (nM) |

| Linagliptin | 1 |

| Sitagliptin | 19 |

| Alogliptin | 24 |

| Saxagliptin | 50 |

| Vildagliptin | 62 |

| Table 1: Comparative IC50 values for various DPP-4 inhibitors against the DPP-4 enzyme.[4][5] Data compiled from in vitro enzymatic assays. |

Downstream Signaling Pathways

The therapeutic effects of this compound are mediated by the downstream signaling pathways activated by the elevated levels of GLP-1 and GIP. The most well-characterized of these is the GLP-1 receptor (GLP-1R) signaling cascade in pancreatic β-cells, which directly potentiates glucose-stimulated insulin secretion (GSIS).

The binding of active GLP-1 to its G protein-coupled receptor (GPCR) on the β-cell surface initiates the following sequence of events:

-

G Protein Activation: The GLP-1R is coupled to a stimulatory G protein (Gαs). Ligand binding induces a conformational change, causing the Gαs subunit to release GDP and bind GTP, thereby activating it.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

-

Activation of cAMP Effectors: The rise in intracellular cAMP concentration activates two key downstream effector proteins:

-

Protein Kinase A (PKA): A primary mediator of cAMP signaling.

-

Exchange protein directly activated by cAMP (Epac), specifically Epac2 in β-cells.

-

-

Potentiation of Insulin Exocytosis: Activated PKA and Epac2 phosphorylate multiple targets involved in insulin granule exocytosis. This includes modulating the activity of ion channels (e.g., KATP channels) to promote membrane depolarization, increasing intracellular calcium (Ca2+) influx, and directly acting on the exocytotic machinery to enhance the priming and fusion of insulin-containing vesicles with the cell membrane.

Beyond this primary pathway, sustained GLP-1R signaling also promotes β-cell health by increasing insulin gene transcription and biosynthesis and exerting anti-apoptotic effects.

Visualization of the GLP-1 Signaling Pathway

Key Experimental Methodologies

Characterizing the pharmacological profile of a DPP-4 inhibitor like this compound involves a series of well-defined in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4. A common method is a fluorescence-based assay.

Principle: Recombinant human DPP-4 enzyme cleaves a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). This cleavage releases the highly fluorescent AMC molecule, which can be quantified. In the presence of an inhibitor like this compound, the rate of AMC release is reduced in a concentration-dependent manner.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human DPP-4 enzyme to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

-

Dilute the Gly-Pro-AMC substrate to its working concentration in the assay buffer.

-

-

Assay Plate Setup: In a 96-well microplate, add the following to designated wells:

-

Test Wells: Assay buffer, DPP-4 enzyme, and serial dilutions of this compound.

-

Positive Control (100% Activity): Assay buffer, DPP-4 enzyme, and solvent.

-

Negative Control (Background): Assay buffer, solvent, and substrate (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo GLP-1 Measurement Assay

This assay determines the effect of a DPP-4 inhibitor on the levels of active GLP-1 in plasma, typically following a meal or glucose challenge.

Principle: An oral glucose tolerance test (OGTT) is performed in animal models or human subjects after administration of the drug or a placebo. Blood samples are collected at specific time points into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a proprietary cocktail) to prevent ex vivo degradation of active GLP-1. The concentration of active GLP-1 is then measured using a specific sandwich ELISA.

Detailed Protocol:

-

Dosing: Administer this compound or placebo to fasted subjects.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose solution (OGTT).

-

Blood Sampling: Collect blood samples at baseline (pre-glucose) and at multiple time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes). Samples must be immediately placed into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor.

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

-

ELISA Measurement: Use a commercially available sandwich ELISA kit specific for active GLP-1 (7-36) amide. The assay typically involves capturing the GLP-1 from the plasma onto an antibody-coated plate, followed by detection with a second, enzyme-linked antibody that generates a colorimetric or chemiluminescent signal.

-

Data Analysis: Quantify GLP-1 concentrations against a standard curve. Analyze the area under the curve (AUC) for GLP-1 levels to determine the overall effect of this compound compared to placebo.

Cell-Based cAMP Measurement Assay

This assay measures the direct consequence of GLP-1R activation in a cellular context.

Principle: A cell line expressing the GLP-1R (e.g., HEK293 or an insulinoma cell line) is stimulated with a GLP-1R agonist. The resulting increase in intracellular cAMP is measured, often using a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) detection. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a fluorescently-labeled anti-cAMP antibody.

Detailed Protocol:

-

Cell Plating: Seed GLP-1R-expressing cells into a 96- or 384-well plate and culture overnight.

-

Cell Stimulation: Treat the cells with a GLP-1R agonist (e.g., GLP-1 peptide) at various concentrations. The cells are typically incubated for 30 minutes at room temperature.

-

Cell Lysis & Reagent Addition: Add a lysis buffer that also contains the HTRF reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence emission at two wavelengths. A high level of cellular cAMP leads to a low FRET signal, and vice versa.

-

Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve and determine the EC50 of the GLP-1R agonist.

Integrated Mechanism of Action

The clinical efficacy of this compound is a direct result of the logical cascade beginning with oral administration and culminating in improved glycemic control. This multi-step process integrates its target engagement and downstream signaling effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous quantitative analysis of this compound and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

Exploring Off-Target Effects of Retagliptin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it improves glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). While its on-target effects are well-characterized, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide explores the potential off-target effects of this compound in preclinical models, drawing upon the broader knowledge of the DPP-4 inhibitor class due to the limited publicly available preclinical data specific to this compound.

On-Target Mechanism of Action: DPP-4 Inhibition

This compound, as a selective and competitive DPP-4 inhibitor, enhances the levels of active GLP-1 and GIP. This leads to glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.

Caption: On-target signaling pathway of this compound.

Potential Off-Target Effects of DPP-4 Inhibitors

The off-target effects of DPP-4 inhibitors are a subject of ongoing research. These effects can arise from interactions with other proteases or from the modulation of substrates beyond incretins. While specific preclinical data for this compound is not widely available, the following sections discuss potential off-target pathways based on the broader class of DPP-4 inhibitors.

Inhibition of Other Dipeptidyl Peptidases (DPPs)

DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical animal models, including alopecia, thrombocytopenia, and gastrointestinal issues.[2][3] Therefore, the selectivity of DPP-4 inhibitors is a critical safety consideration.

Data Presentation: Selectivity Profile of DPP-4 Inhibitors

The following table illustrates the kind of data required to assess the selectivity of a DPP-4 inhibitor. Note: The data presented below is for illustrative purposes and does not represent actual data for this compound.

| Enzyme | This compound IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |

| DPP-4 | [Data Not Available] | 18 | 4.5 |

| DPP-8 | [Data Not Available] | >10,000 | >10,000 |

| DPP-9 | [Data Not Available] | >10,000 | >10,000 |

| FAP | [Data Not Available] | >10,000 | >10,000 |

| Trypsin | [Data Not Available] | >10,000 | >10,000 |

| Chymotrypsin | [Data Not Available] | >10,000 | >10,000 |

Modulation of Neuropeptide Y (NPY) Signaling

Neuropeptide Y (NPY) is a widely distributed neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. NPY is a substrate of DPP-4, and its degradation is inhibited by DPP-4 inhibitors.[4] Increased levels of NPY could have various physiological effects.

Caption: Potential off-target effect of this compound on NPY signaling.

Modulation of CXCL12 Signaling

CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) is a chemokine that plays a crucial role in immune responses, hematopoiesis, and tissue repair. CXCL12 is also a substrate for DPP-4. Inhibition of DPP-4 can lead to increased levels of active CXCL12, which could modulate inflammatory and immune processes.

Caption: Potential off-target effect of this compound on CXCL12 signaling.

Experimental Protocols for Assessing Off-Target Effects

A robust preclinical assessment of off-target effects is essential. The following are detailed methodologies for key experiments that should be conducted.

In Vitro Protease Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of related and unrelated proteases to assess its selectivity.

Methodology:

-

Enzyme and Substrate Preparation: Obtain recombinant human DPP-4, DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and other relevant proteases (e.g., trypsin, chymotrypsin). Prepare appropriate fluorogenic or chromogenic substrates for each enzyme.

-

Inhibitor Preparation: Prepare a dilution series of this compound and reference compounds in a suitable buffer.

-

Assay Procedure:

-

In a 96- or 384-well plate, add the enzyme and the test compound (this compound or reference inhibitor) at various concentrations.

-

Incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the specific substrate.

-

Monitor the fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Caption: Experimental workflow for in vitro protease selectivity profiling.

In Vivo Safety Pharmacology Studies in Animal Models

Objective: To evaluate the potential adverse effects of this compound on major physiological systems in vivo.

Methodology:

-

Animal Models: Utilize appropriate animal models, such as rodents (rats, mice) and non-rodents (dogs, monkeys).

-

Dose Administration: Administer single and multiple doses of this compound via the intended clinical route (oral). Include a vehicle control group and a positive control group if applicable.

-

Core Battery of Safety Pharmacology Studies:

-

Central Nervous System (CNS): Conduct a functional observational battery (FOB) to assess behavioral and neurological changes.

-

Cardiovascular System: Monitor electrocardiogram (ECG), blood pressure, and heart rate using telemetry in conscious, freely moving animals.

-

Respiratory System: Measure respiratory rate, tidal volume, and minute volume.

-

-

Supplemental Studies: Based on initial findings or concerns, conduct additional studies on renal, gastrointestinal, and other organ systems.

-

Toxicokinetics: Collect blood samples at various time points to determine the plasma concentrations of this compound and its metabolites to correlate exposure with any observed effects.

-

Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of all major organs.

In Vitro and In Vivo Assessment of NPY and CXCL12 Signaling

Objective: To investigate the effect of this compound on the levels and activity of NPY and CXCL12.

Methodology:

-

In Vitro:

-

Cell-based Assays: Use cell lines expressing NPY or CXCL12 receptors.

-

Treat cells with varying concentrations of this compound.

-

Measure downstream signaling events, such as changes in intracellular calcium levels or cAMP production.

-

-

In Vivo:

-

Animal Models: Use relevant animal models (e.g., diet-induced obese mice).

-

Administer this compound for a specified duration.

-

Collect plasma and tissue samples (e.g., hypothalamus for NPY, bone marrow for CXCL12).

-

Measure the concentrations of NPY and CXCL12 using ELISA or other immunoassays.

-

Assess physiological endpoints related to NPY and CXCL12 function (e.g., food intake, immune cell trafficking).

-

Conclusion

While this compound is a selective DPP-4 inhibitor, a thorough preclinical evaluation of its off-target effects is paramount for a complete understanding of its safety profile. The potential for interaction with other DPP family members and modulation of non-incretin substrates like NPY and CXCL12 warrants careful investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical safety assessment. As more specific data on this compound becomes available, a more refined understanding of its off-target profile will emerge, further ensuring its safe and effective use in the clinic. Clinical trial data for this compound has noted slightly higher proportions of increased lipase and amylase, which could be indicative of off-target effects and warrants further preclinical investigation.[5]

References

- 1. This compound Phosphate Tablets Approved for Marketing by NMPA [english.nmpa.gov.cn]

- 2. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl peptidase-4 inhibitors enhance memory retention via neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Screening of Retagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] As with any new pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks before human clinical trials. This technical guide provides a comprehensive overview of the initial safety and toxicology screening of this compound, drawing from available preclinical data and established regulatory guidelines. The document outlines the methodologies for key toxicological assessments, summarizes the available quantitative data, and presents visual workflows and signaling pathways to elucidate the core concepts of the safety evaluation process. While specific detailed quantitative data for all preclinical studies on this compound are not publicly available, this guide constructs a framework based on a repeated-dose toxicity study in Beagle dogs and standard protocols for acute toxicity, genotoxicity, reproductive toxicity, and safety pharmacology as mandated by international guidelines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][2] This mechanism of action leads to improved glycemic control.[1]

Mechanism of action of this compound.

Preclinical Safety and Toxicology Program

The initial safety assessment of a new chemical entity like this compound follows a structured program of in vitro and in vivo studies designed to identify potential hazards to humans. This program is guided by international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5] The core components of this program include acute toxicity, repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology studies.

Preclinical toxicology workflow.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration over a defined period.

37-Day Oral Toxicity Study in Beagle Dogs

A study was conducted to evaluate the preclinical toxicity of this compound phosphate in Beagle dogs following repeated gavage administration for 37 consecutive days, followed by a 14-day recovery period.[6]

Experimental Protocol:

-

Test System: Beagle dogs (four males and four females per group).[6]

-

Dose Groups:

-

Route of Administration: Oral gavage.[6]

-

Duration: 37 days of dosing followed by a 14-day recovery period.[6]

-

Parameters Evaluated: Clinical signs, body weight, food consumption, body temperature, electrocardiogram, blood pressure, urinalysis, serum chemistry, hematology, and histopathology.[6] Toxicokinetics (Cmax and AUC0-t) were also analyzed.[6]

Results Summary:

The study concluded that there were no obvious toxic reactions for this compound phosphate after repeated dosing in Beagle dogs at up to 50 mg/kg/day.[6] No obvious abnormalities related to the test drug were observed in body weight, food consumption, body temperature, electrocardiogram, blood pressure, urinalysis, serum chemistry, and hematology.[6] Furthermore, no histopathological findings were attributed to the test drug in any of the treated groups.[6] Toxicokinetic analysis indicated a dose-dependent increase in Cmax and AUC0-t, with no obvious accumulation of this compound phosphate after repeated dosing.[6]

Table 1: Summary of Repeated-Dose Toxicity Findings in Beagle Dogs

| Parameter | Vehicle Control | 5 mg/kg/day | 10 mg/kg/day | 50 mg/kg/day |

| Clinical Observations | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| Body Weight | Normal gain | Normal gain | Normal gain | Normal gain |

| Food Consumption | Normal | Normal | Normal | Normal |

| Cardiovascular (ECG, BP) | No abnormalities | No abnormalities | No abnormalities | No abnormalities |

| Hematology | Within normal limits | No drug-related changes | No drug-related changes | No drug-related changes |

| Serum Chemistry | Within normal limits | No drug-related changes | No drug-related changes | No drug-related changes |

| Urinalysis | Within normal limits | No drug-related changes | No drug-related changes | No drug-related changes |

| Histopathology | No findings | No drug-related findings | No drug-related findings | No drug-related findings |

| Toxicokinetics | N/A | Dose-dependent increase in exposure | Dose-dependent increase in exposure | Dose-dependent increase in exposure |

Note: This table is a qualitative summary based on the published study, which states "no obvious abnormalities" without providing specific quantitative data.[6]

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic damage. This typically includes an in vitro test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test for chromosomal damage, and an in vivo test for genotoxicity.[7][8][9]

Experimental Protocols (Standard Methodologies)

Bacterial Reverse Mutation Assay (Ames Test):

-

Purpose: To detect point mutations (base-pair substitutions and frameshifts).[10][11]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[7][11]

-

Methodology: The tester strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 fraction from rat liver).[7][11] The number of revertant colonies (bacteria that regain the ability to synthesize the required amino acid) is counted.[10][12] A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[11]

In Vitro Mammalian Chromosomal Aberration Test:

-

Purpose: To identify agents that cause structural chromosomal aberrations.[8][13]

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[9][13]

-

Methodology: Cells are exposed to this compound at several concentrations, with and without metabolic activation.[14] After a suitable incubation period, cells are arrested in metaphase, harvested, and stained.[14] Metaphase cells are then examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).[13]

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Purpose: To detect damage to chromosomes or the mitotic apparatus in vivo.[15][16]

-

Methodology: Animals are administered this compound, usually via the clinical route of administration.[15] Bone marrow or peripheral blood is collected at appropriate time points.[17] Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16] A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.[15]

Genotoxicity testing workflow.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[18][19] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[20][21][22]

Experimental Protocols (Standard Methodologies)

Central Nervous System (CNS) Assessment:

-

Purpose: To evaluate effects on behavior, coordination, and motor activity.[18]

-

Methodology: A functional observational battery (FOB) or Irwin test is typically performed in rodents.[19] This involves systematic observation of animals for changes in appearance, behavior, and autonomic and sensorimotor functions.[19] Body temperature is also monitored.[18]

Cardiovascular System Assessment:

-

Purpose: To assess effects on blood pressure, heart rate, and cardiac electrical activity (electrocardiogram - ECG).[18]

-

Methodology: Studies are often conducted in conscious, telemeterized animals (e.g., dogs, non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint.[19] An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.[19]

Respiratory System Assessment:

-

Purpose: To evaluate effects on respiratory function.[18]

-

Methodology: Respiratory rate, tidal volume, and minute volume are measured in conscious, unrestrained animals using whole-body plethysmography.[19][22]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a drug on all stages of reproduction.

Experimental Protocols (Standard Methodologies)

Fertility and Early Embryonic Development:

-

Purpose: To assess effects on male and female reproductive function and early embryonic development up to implantation.

-

Test System: Typically rats.

-

Methodology: Male and female animals are dosed before mating, during the mating period, and for females, through implantation. Endpoints include mating performance, fertility indices, and the number of corpora lutea, implantations, and viable embryos.

Embryo-Fetal Development:

-

Purpose: To detect adverse effects on the developing embryo and fetus during organogenesis.

-

Test System: Two species are typically required, a rodent (rat) and a non-rodent (rabbit).[23][24]

-